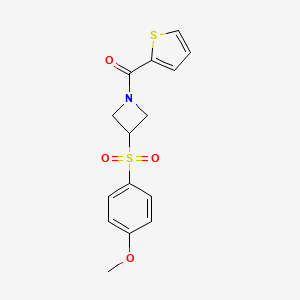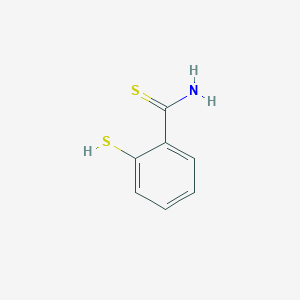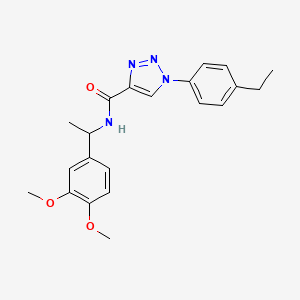![molecular formula C23H23NO3 B3012488 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923173-93-7](/img/structure/B3012488.png)
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Characterization
The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves multi-step organic reactions. While the specific compound is not directly synthesized in the provided papers, related compounds and methodologies can offer insight into potential synthetic routes. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by IR and NMR spectroscopy . Similarly, the [4+2] cycloaddition of ynamides with 2-halomethyl phenols to construct 2-amino-4H-chromenes is another relevant method that could potentially be adapted for the synthesis of the target compound . The use of ultrasound irradiation in the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides also presents an environmentally friendly approach that could be considered .
Molecular Structure Analysis
The molecular structure of related compounds provides valuable information about the potential structure of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation, which is a common feature in cyclohexane derivatives . The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and exhibit anti conformations with respect to the C-N rotamer of the amide . These findings suggest that the target compound may also exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of the chromene core can be inferred from the synthesis of 2-amino-4H-chromenes via multicomponent reactions involving salicylaldehydes, active methylene compounds, and nitroalkanes . Additionally, the construction of chromene systems through Knoevenagel condensation followed by nucleophilic substitution processes, as demonstrated in the synthesis of indolyl-4H-chromene-3-carboxamides, provides further insight into the chemical behavior of chromene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be deduced from the properties of structurally similar compounds. For instance, the solubility and film-forming ability of novel polyamides derived from a diamine with a cyclohexane moiety indicate that the target compound may also possess good solubility in certain solvents and could potentially form films . The low dielectric constants and high thermal stability of these polyamides suggest that the target compound might also exhibit similar properties . The cytotoxic and antioxidant activities of related chromene derivatives also imply that the target compound could have potential biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
This study involves the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and methylphenyl substituents, characterized by elemental analyses, IR, and NMR spectroscopy. A detailed crystal structure of one derivative is provided, showcasing the compound's molecular conformation and stabilization via intramolecular hydrogen bonding (Özer et al., 2009).
Biological Activities
Antioxidant and Antibacterial Agents
The one-pot synthesis of indolyl-4H-chromene-3-carboxamides, including derivatives with methylphenyl groups, showcases their antioxidant and antibacterial properties. Various derivatives demonstrated significant activity, highlighting the compound's potential in therapeutic applications (Subbareddy & Sumathi, 2017).
Chemical Properties and Applications
Chemosensor for Cu2+ and H2PO4−
A study focused on a coumarin-based fluorophore acting as a selective chemosensor for detecting Cu2+ and H2PO4− ions. The compound exhibited an "on-off-on" fluorescence response, demonstrating its utility in environmental monitoring and chemical sensing applications (Meng et al., 2018).
Material Science
Polyamides with Coumarin Chromophores
The synthesis of aromatic polyamides containing coumarin chromophores from diacid precursors, including the analysis of their properties like solubility, molecular weight, and thermal stability. These materials have potential applications in the field of photoreactive polymers and materials science (Nechifor, 2009).
Crystal Structure Analysis
Crystal Structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides
This research provides crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, offering insights into their planar molecular structure and conformation, which is crucial for understanding the compound's chemical reactivity and interaction with biological targets (Gomes et al., 2015).
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERKFGCCKXKFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)
![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)